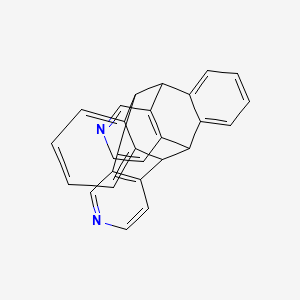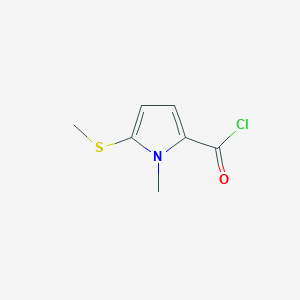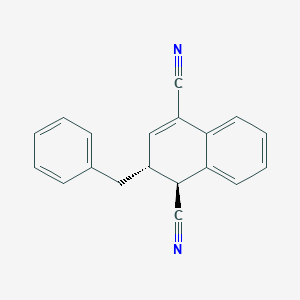
(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is a chiral organic compound with significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, followed by a series of functional group transformations to introduce the benzyl and dicarbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral ligands and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-2-Benzyl-1,2-dihydroxycyclohexane-1,4-dicarbonitrile
- (1S,2R)-2-Benzyl-1,2-dihydroxycyclohexane-1,4-dicarboxylic acid
- (1S,2R)-2-Benzyl-1,2-dihydroxycyclohexane-1,4-dicarboxamide
Uniqueness
(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is unique due to its specific stereochemistry and the presence of both benzyl and dicarbonitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83242-09-5 |
|---|---|
Molekularformel |
C19H14N2 |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
(1S,2R)-2-benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile |
InChI |
InChI=1S/C19H14N2/c20-12-16-11-15(10-14-6-2-1-3-7-14)19(13-21)18-9-5-4-8-17(16)18/h1-9,11,15,19H,10H2/t15-,19+/m1/s1 |
InChI-Schlüssel |
LZVSBTLVHASVIJ-BEFAXECRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2C=C(C3=CC=CC=C3[C@H]2C#N)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C=C(C3=CC=CC=C3C2C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


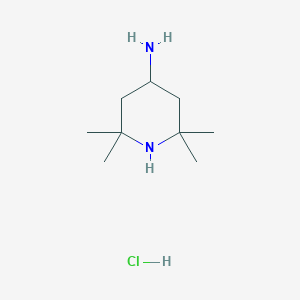
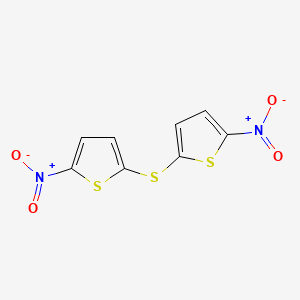

![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
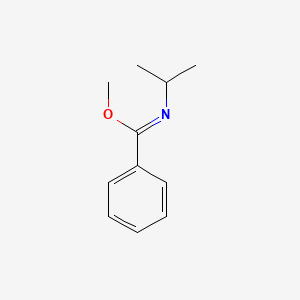
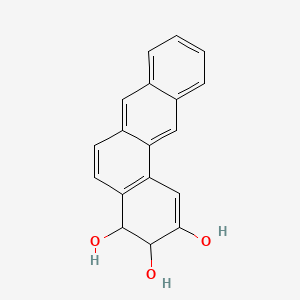
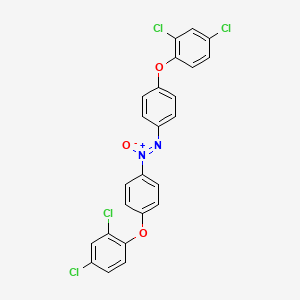
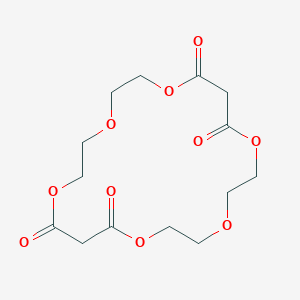
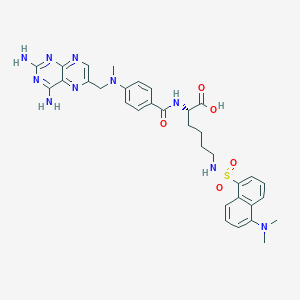
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)


